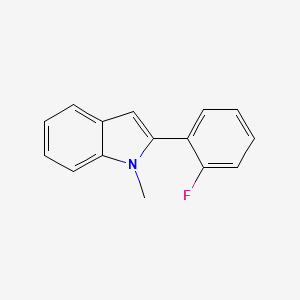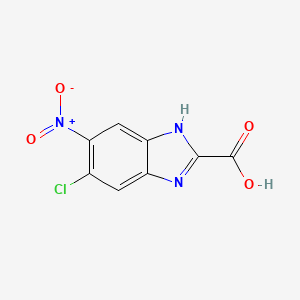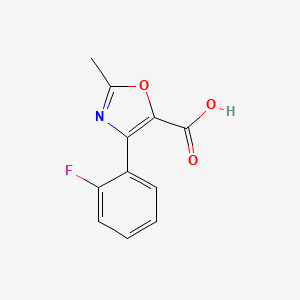
2-(2-Fluorophenyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The structure of this compound consists of an indole core with a fluorophenyl group attached at the second position and a methyl group at the first position. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with an appropriate indole derivative under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-fluorophenylboronic acid reacts with a halogenated indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure autoclaves and catalysts like platinum or palladium. The reaction conditions are optimized to ensure high yield and purity of the final product. For example, a high-pressure autoclave can be used to mix 2-fluorobenzaldehyde with an indole derivative in the presence of a catalyst, followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted indole derivatives .
科学的研究の応用
2-(2-Fluorophenyl)-1-methylindole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact mechanism depends on the specific application and target .
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group attached to a cyclohexanone ring.
2-Fluorophenylboronic acid: Used in various catalytic reactions and as a building block in organic synthesis.
Uniqueness
2-(2-Fluorophenyl)-1-methylindole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and fluorophenyl group make it a valuable compound in research and industrial applications, differentiating it from other similar compounds .
特性
分子式 |
C15H12FN |
|---|---|
分子量 |
225.26 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |
InChIキー |
IFAFSYCQGBLLEY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)








![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)

![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
